N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that contains a thiazole ring substituted with a phenyl group and a trifluoromethyl group, as well as a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan-2-carboxamide moiety. One common method involves the reaction of 2-aminothiazole with a phenyl-substituted trifluoromethyl ketone under acidic conditions to form the thiazole ring. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated derivatives, substituted thiazoles.
Scientific Research Applications
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a benzamide moiety instead of a furan-2-carboxamide.
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to the presence of both the thiazole and furan rings, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H9F3N2O2S |
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Molecular Weight |
338.31 g/mol |
IUPAC Name |
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C15H9F3N2O2S/c16-15(17,18)12-11(9-5-2-1-3-6-9)23-14(19-12)20-13(21)10-7-4-8-22-10/h1-8H,(H,19,20,21) |
InChI Key |
NMPKAAMAJVUXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC=CO3)C(F)(F)F |
Origin of Product |
United States |
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